6-fluoro-1-(4-fluorobenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one
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Description
6-fluoro-1-(4-fluorobenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C28H26F2N2O3S and its molecular weight is 508.58. The purity is usually 95%.
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Scientific Research Applications
Preclinical Pharmacology and Pharmacokinetics
One study explores the pharmacodynamic and pharmacokinetic properties of CERC-301, an orally bioavailable selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. The research aimed at developing a translational approach based on receptor occupancy to guide dose selection in clinical trials for major depressive disorder. This demonstrates the application of fluorinated compounds in investigating neurological conditions and the development of targeted therapies (Garner et al., 2015).
Drug-Drug Interaction Studies
Fluoroquinolone antibiotics, which share structural characteristics with the compound , have been studied for their potential to block neuromuscular transmission. This research is essential for understanding the safety and mechanism of action of fluoroquinolones, especially in conditions that compromise neuromuscular transmission, highlighting the broader applications of fluorinated compounds in safety pharmacology (Sieb, 1998).
Environmental and Health Impact Studies
The presence and impact of perfluorinated chemicals, structurally related to the compound of interest, in the environment and human health have been extensively studied. These studies provide crucial insights into the bioaccumulation, distribution, and potential health impacts of fluorochemicals, informing environmental health policies and practices (Kannan et al., 2004).
Metabolic and Excretion Profiles
Research on the disposition, metabolism, and excretion of SB-649868, an orexin receptor antagonist, in humans showcases the utility of fluorinated compounds in developing novel therapeutics for insomnia. This work highlights the importance of understanding the pharmacokinetics and metabolic pathways of new drugs for optimizing their efficacy and safety profiles (Renzulli et al., 2011).
Exposure Assessment and Toxicology
Studies assessing human exposure to polyfluoroalkyl chemicals and their toxicological implications contribute significantly to our understanding of the environmental and health impacts of these compounds. This research is pivotal in identifying sources of exposure, understanding the mechanisms of action, and developing strategies to mitigate potential health risks (Calafat et al., 2007).
Properties
IUPAC Name |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F2N2O3S/c1-19-6-5-7-22(14-19)36(34,35)27-18-32(17-20-8-10-21(29)11-9-20)25-16-26(31-12-3-2-4-13-31)24(30)15-23(25)28(27)33/h5-11,14-16,18H,2-4,12-13,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVUUPGDIPVZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.